Cas no 1334829-23-0 ((2S)-1-(isoquinolin-5-yl)propan-2-amine)

(2S)-1-(Isoquinolin-5-yl)propan-2-amine is a chiral amine derivative featuring an isoquinoline moiety, which confers unique structural and electronic properties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The stereospecific (2S) configuration enhances its utility in enantioselective synthesis, while the isoquinoline scaffold offers opportunities for interactions with biological targets. Its well-defined chirality and rigid aromatic system make it valuable for developing selective ligands or enzyme inhibitors. The compound is typically handled under controlled conditions due to its amine functionality, ensuring stability and purity for research applications.
(2S)-1-(isoquinolin-5-yl)propan-2-amine structure
1334829-23-0 structure
商品名:(2S)-1-(isoquinolin-5-yl)propan-2-amine
CAS番号:1334829-23-0
MF:C12H14N2
メガワット:186.252962589264
CID:6317344
PubChem ID:93991758

(2S)-1-(isoquinolin-5-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

    • (2S)-1-(isoquinolin-5-yl)propan-2-amine
    • 1334829-23-0
    • EN300-1727019
    • インチ: 1S/C12H14N2/c1-9(13)7-10-3-2-4-11-8-14-6-5-12(10)11/h2-6,8-9H,7,13H2,1H3/t9-/m0/s1
    • InChIKey: YANQMLXFBVQYSO-VIFPVBQESA-N
    • ほほえんだ: N[C@@H](C)CC1=CC=CC2C=NC=CC1=2

計算された属性

  • せいみつぶんしりょう: 186.115698455g/mol
  • どういたいしつりょう: 186.115698455g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

(2S)-1-(isoquinolin-5-yl)propan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1727019-0.05g
(2S)-1-(isoquinolin-5-yl)propan-2-amine
1334829-23-0
0.05g
$1537.0 2023-09-20
Enamine
EN300-1727019-5.0g
(2S)-1-(isoquinolin-5-yl)propan-2-amine
1334829-23-0
5g
$5304.0 2023-05-27
Enamine
EN300-1727019-10.0g
(2S)-1-(isoquinolin-5-yl)propan-2-amine
1334829-23-0
10g
$7866.0 2023-05-27
Enamine
EN300-1727019-0.25g
(2S)-1-(isoquinolin-5-yl)propan-2-amine
1334829-23-0
0.25g
$1683.0 2023-09-20
Enamine
EN300-1727019-0.1g
(2S)-1-(isoquinolin-5-yl)propan-2-amine
1334829-23-0
0.1g
$1610.0 2023-09-20
Enamine
EN300-1727019-1.0g
(2S)-1-(isoquinolin-5-yl)propan-2-amine
1334829-23-0
1g
$1829.0 2023-05-27
Enamine
EN300-1727019-10g
(2S)-1-(isoquinolin-5-yl)propan-2-amine
1334829-23-0
10g
$7866.0 2023-09-20
Enamine
EN300-1727019-5g
(2S)-1-(isoquinolin-5-yl)propan-2-amine
1334829-23-0
5g
$5304.0 2023-09-20
Enamine
EN300-1727019-1g
(2S)-1-(isoquinolin-5-yl)propan-2-amine
1334829-23-0
1g
$1829.0 2023-09-20
Enamine
EN300-1727019-0.5g
(2S)-1-(isoquinolin-5-yl)propan-2-amine
1334829-23-0
0.5g
$1757.0 2023-09-20

(2S)-1-(isoquinolin-5-yl)propan-2-amine 関連文献

(2S)-1-(isoquinolin-5-yl)propan-2-amineに関する追加情報

Compound Introduction: (2S)-1-(isoquinolin-5-yl)propan-2-amine (CAS No. 1334829-23-0)

(2S)-1-(isoquinolin-5-yl)propan-2-amine, identified by its Chemical Abstracts Service (CAS) number 1334829-23-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its chiral center and the incorporation of an isoquinoline moiety, presents a unique structure that has been explored for its potential biological activities and mechanistic insights.

The isoquinoline scaffold is a prominent heterocyclic system known for its wide-ranging biological significance. It is a core structural component in numerous natural products and pharmacologically active agents, exhibiting diverse pharmacological properties such as antimicrobial, antitumor, and anti-inflammatory effects. The presence of the isoquinoline ring in (2S)-1-(isoquinolin-5-yl)propan-2-amine not only endows the compound with inherent biological potential but also opens up avenues for further structural modifications to enhance its pharmacological profile.

The amine functional group at the propyl side chain adds another layer of complexity to this molecule, enabling various chemical transformations that can be exploited in drug design. Specifically, the secondary amine can serve as a nucleophilic site for further derivatization, allowing chemists to introduce additional pharmacophores or modify existing ones. This flexibility makes (2S)-1-(isoquinolin-5-yl)propan-2-amine a valuable scaffold for the development of novel therapeutic agents.

In recent years, there has been a surge in research focused on understanding the role of chiral molecules in drug development. The stereochemistry of a compound can significantly influence its biological activity, with enantiomers often exhibiting distinct pharmacological effects. The (S)-configuration at the proline-derived chiral center in (2S)-1-(isoquinolin-5-yl)propan-2-amine is particularly noteworthy, as it may contribute to specific interactions with biological targets. This has prompted investigations into how this chirality modulates the compound's efficacy and selectivity.

One of the most compelling aspects of (2S)-1-(isoquinolin-5-yl)propan-2-amine is its potential as a lead compound for drug discovery. The combination of the isoquinoline moiety and the chiral amine provides a rich framework for medicinal chemists to explore. Recent studies have demonstrated that derivatives of this compound exhibit promising activities against various disease targets. For instance, modifications to the isoquinoline ring have led to compounds with enhanced binding affinity to specific enzymes or receptors, while alterations to the propyl amine group have resulted in improved metabolic stability and bioavailability.

The synthesis of (2S)-1-(isoquinolin-5-yl)propan-2-amine represents a testament to the advancements in synthetic organic chemistry. The multi-step process involves key transformations such as Buchwald-Hartwig coupling, asymmetric hydrogenation, and functional group interconversions. These synthetic strategies not only highlight the versatility of modern chemical methodologies but also underscore the importance of precision in constructing complex molecular architectures.

From a computational chemistry perspective, (2S)-1-(isoquinolin-5-yl)propan-2-amine has been subjected to extensive molecular modeling studies to elucidate its binding interactions with potential biological targets. These studies have provided valuable insights into how the compound's structure influences its affinity and selectivity. For example, computational analysis has revealed that the isoquinoline ring interacts favorably with aromatic residues in protein binding pockets, while the chiral amine engages in specific hydrogen bonding networks.

The pharmacokinetic properties of (2S)-1-(isoquinolin-5-yl)propan-2-am ine are another critical area of investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preliminary pharmacokinetic studies have suggested that this compound exhibits favorable oral bioavailability and moderate metabolic stability, making it a promising candidate for further development.

In conclusion, (2S)-1-(isoquinolin -5 -yl)propan - 2 -amine (CAS No. 13348 29 -23 -0 ) is a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of an isoquinoline scaffold and a chiral amine provides a rich platform for drug discovery efforts. Ongoing research continues to uncover new aspects of its biology and chemistry, reinforcing its importance as a lead compound in medicinal chemistry.

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